An In-depth Technical Guide to Boc-D-Gln(Trt)-OH: Properties, Application, and Protocols
An In-depth Technical Guide to Boc-D-Gln(Trt)-OH: Properties, Application, and Protocols
Introduction: The Strategic Importance of Protected Glutamine in Peptide Synthesis
In the intricate field of drug discovery and peptide chemistry, the precise assembly of amino acids into a defined sequence is paramount. Glutamine, with its polar amide side-chain, presents unique challenges during Solid-Phase Peptide Synthesis (SPPS). The unprotected side-chain is susceptible to undesirable side reactions, including dehydration to a nitrile or intramolecular cyclization to pyroglutamate, particularly during the carboxyl group activation step required for peptide bond formation. These events can truncate the synthesis and complicate purification, compromising the yield and purity of the target peptide.
To circumvent these issues, chemists employ protecting group strategies. N-α-Boc-N-γ-trityl-D-glutamine (Boc-D-Gln(Trt)-OH) is a meticulously designed derivative that provides robust, dual protection for use in Boc-chemistry SPPS. The tert-butyloxycarbonyl (Boc) group temporarily protects the α-amino function, while the bulky and acid-labile trityl (Trt) group shields the side-chain amide. This guide offers a comprehensive examination of the chemical properties, strategic application, and detailed protocols for utilizing Boc-D-Gln(Trt)-OH, providing researchers with the foundational knowledge for its successful implementation in complex peptide synthesis.
Chemical Structure and Physicochemical Properties
The efficacy of Boc-D-Gln(Trt)-OH originates from its unique chemical architecture, which combines the D-enantiomer of glutamine with two distinct, acid-labile protecting groups.
-
Boc (tert-butyloxycarbonyl) Group: Attached to the α-amino nitrogen, this group prevents the amine from acting as a nucleophile during the coupling reaction. Its lability to moderate acids like trifluoroacetic acid (TFA) allows for its selective removal at each cycle of the synthesis without disturbing more robust protecting groups.[1][2]
-
D-Glutamine Core: The use of the D-enantiomer is a specific strategic choice, often employed to enhance peptide stability against enzymatic degradation or to modulate biological activity by altering the peptide's three-dimensional structure.
-
Trt (Trityl) Group: This bulky triphenylmethyl group is attached to the side-chain amide nitrogen. Its primary role is to provide steric hindrance, physically blocking the amide from participating in side reactions during activation.[3][4] Furthermore, the Trt group significantly enhances the solubility of the amino acid derivative in common organic solvents like DMF and DCM, which is a major advantage over other protected glutamine variants that often exhibit poor solubility.[4]
Molecular Identity and Characteristics
The key identifying and physical properties of Boc-D-Gln(Trt)-OH are summarized below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-(tritylamino)pentanoic acid | [5] |
| Synonyms | N-alpha-Boc-N-delta-trityl-D-glutamine, Boc-D-Trityl-Glutamine | [6] |
| CAS Number | 210750-95-1 | [6][7][8] |
| Molecular Formula | C₂₉H₃₂N₂O₅ | [6] |
| Molecular Weight | 488.57 g/mol | [5] |
| Appearance | White to off-white powder | [9] |
Application in Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Gln(Trt)-OH is a cornerstone reagent for the Boc/Bzl strategy of SPPS. This methodology is predicated on the principle of graduated acid lability: the temporary N-α-Boc group is removed with moderate acid (TFA), while the more permanent side-chain protecting groups (like benzyl ethers/esters) and the resin linker are stable under these conditions, requiring a very strong acid (e.g., liquid HF) for final cleavage.[1][10] The Trt group on the glutamine side-chain fits perfectly within this scheme, as it is resistant to the repeated TFA deprotection cycles but is cleaved during the final strong-acid step.
The following diagram and protocol detail a single, complete cycle for the incorporation of a Boc-D-Gln(Trt)-OH residue onto a growing peptide chain anchored to a solid support (peptide-resin).
Detailed Experimental Protocol: Single Coupling Cycle
This protocol outlines the manual incorporation of one Boc-D-Gln(Trt)-OH residue. It assumes the synthesis starts with a peptide-resin bearing a free N-terminal amine.
Materials:
-
Peptide-resin (with free amine, substitution level e.g., 0.5 mmol/g)
-
Boc-D-Gln(Trt)-OH
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Bases: DIEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: TFA (Trifluoroacetic acid)
-
Solvents: DCM (Dichloromethane), DMF (N,N-Dimethylformamide), IPA (Isopropyl alcohol)
-
Monitoring: Kaiser Test Reagent Kit
Procedure:
-
Resin Swelling (Preparation):
-
Place the peptide-resin in a suitable reaction vessel.
-
Wash and swell the resin with DCM for 20-30 minutes. Drain the solvent.
-
Causality: Swelling the polystyrene resin is critical. It uncoils the polymer chains, making the reactive sites at the end of the growing peptides fully accessible to reagents.
-
-
N-α-Boc Group Deprotection:
-
Add a solution of 50% TFA in DCM to the resin (approx. 10 mL per gram of resin).[11]
-
Agitate gently for 2 minutes, drain, and add a fresh 50% TFA/DCM solution.
-
Continue agitation for 20-30 minutes.
-
Drain the TFA solution. Wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove all traces of acid.[11]
-
Causality: The Boc group is cleaved via an acid-catalyzed mechanism, forming a stable tert-butyl cation and CO₂.[7][12] The extensive washing is crucial because residual acid will neutralize the base in the next step, preventing the formation of the free amine required for coupling.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin thoroughly with DCM (5x) to remove excess DIEA.
-
Causality: The deprotection step leaves the N-terminal amine as a trifluoroacetate salt. The coupling reaction requires a free amine to act as a nucleophile. DIEA, a non-nucleophilic base, deprotonates the ammonium salt to regenerate the free amine.[2]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Gln(Trt)-OH (3 eq. relative to resin substitution) and HBTU (2.95 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and allow it to pre-activate for 5-10 minutes.
-
Causality: HBTU reacts with the carboxylic acid of Boc-D-Gln(Trt)-OH to form a highly reactive HOBt active ester.[13][14] This intermediate is much more susceptible to nucleophilic attack by the peptide's N-terminal amine than the parent carboxylic acid, driving the formation of the peptide bond efficiently and minimizing racemization.[6]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring for Completion (Self-Validation):
-
Remove a small sample of resin beads (10-15 beads), wash them thoroughly with DMF, and perform a Kaiser test .[9][15]
-
Interpretation:
-
Yellow/Colorless Beads: Negative result. Indicates the absence of primary amines; coupling is complete. Proceed to the next step.
-
Intense Blue Beads: Positive result. Indicates the presence of unreacted primary amines; coupling is incomplete. Allow the reaction to proceed longer or, if necessary, drain and recouple with a fresh solution of activated amino acid.
-
-
Causality: The Kaiser test is a highly sensitive qualitative test for primary amines.[9] Its use provides a critical in-process control to ensure each coupling step proceeds to completion, which is essential for the synthesis of a pure, full-length peptide. This step embodies the principle of a self-validating protocol.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and soluble byproducts.
-
The peptide-resin is now ready for the next deprotection cycle or, if the synthesis is complete, for final cleavage.
-
Final Cleavage and Deprotection
Upon completion of the peptide sequence, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups, including the Trt group from the D-glutamine residue. In Boc-chemistry SPPS, this is typically accomplished in a single step using a very strong acid.
-
Reagent: Anhydrous Hydrogen Fluoride (HF) is the classic reagent for this purpose.[10] It is highly effective but also extremely toxic and corrosive, requiring specialized laboratory equipment.
-
Procedure: The peptide-resin is treated with liquid HF, typically with scavengers like anisole or cresol to trap the reactive cations (e.g., trityl and benzyl cations) generated during cleavage, preventing them from reattaching to sensitive residues like tryptophan or methionine.
-
Alternative Methods: Due to the hazards of HF, alternative "low-and-high" TFA cleavage procedures or methods using Trifluoromethanesulfonic acid (TFMSA) have also been developed.[11][16]
Conclusion
Boc-D-Gln(Trt)-OH is a highly effective and strategically vital reagent for modern peptide synthesis. Its dual-protection scheme directly addresses the inherent challenges of incorporating glutamine, preventing deleterious side reactions while simultaneously improving handling and solubility. By understanding the causality behind each step—from the graduated acid lability of the protecting groups to the mechanism of HBTU activation—researchers and drug development professionals can confidently and efficiently incorporate this building block into complex peptide targets, ensuring higher purity and yield in their synthetic campaigns.
References
-
The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Boc-D-Gln(Trt)-OH [210750-95-1]. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
HBTU. (n.d.). In Wikipedia. Retrieved from [Link]
-
Kaiser Test (Ninhydrin Test). (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Loffet, A. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(1), 1-25. Retrieved from [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Hopax. Retrieved from [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. Retrieved from [Link]
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A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Albericio, F., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3111-3121. Retrieved from [Link]
-
Fujii, N., et al. (1987). A new two-step deprotection/cleavage procedure for t-butoxycarbonyl (Boc) based solid phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (4), 274-275. Retrieved from [Link]
-
Boc-Gln(Trt)-OH. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]
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